molecular formula C10H15NO B1267143 4-Azatricyclo[4.3.1.13,8]undecan-5-one CAS No. 22607-75-6

4-Azatricyclo[4.3.1.13,8]undecan-5-one

Cat. No. B1267143
CAS RN: 22607-75-6
M. Wt: 165.23 g/mol
InChI Key: OKDJIRNQPPBDKJ-UHFFFAOYSA-N
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Description

4-Azatricyclo[4.3.1.13,8]undecan-5-one is an organic compound with the empirical formula C10H15NO and a molecular weight of 165.23 . It is formed during the Beckman rearrangement of adamantanone oxime .


Synthesis Analysis

The compound is synthesized during the Beckman rearrangement of adamantanone oxime .


Molecular Structure Analysis

The crystal structure of 4-azatricyclo[4.3.1.13,8]undecan-5-one, also known as homoazaadamantanone, has been studied . The molecular weight is 165.23 and the molecular formula is C10H15NO .


Chemical Reactions Analysis

The formation of 4-azatricyclo[4.3.1.13,8]undecan-5-one is a result of the Beckman rearrangement of adamantanone oxime .


Physical And Chemical Properties Analysis

The compound has a melting point of 316-318 °C and is soluble in chloroform at a concentration of 2.5% . Its SMILES string is O=C1N[C@H]2C[C@@H]3CC@HC[C@H]1C3 .

Scientific Research Applications

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis. It can be used to produce a variety of complex molecules through reactions such as Beckman rearrangement, which is often employed in the synthesis of lactams, an essential component in many pharmaceuticals .

Proteomics

In proteomics, 4-Azatricyclo[4.3.1.13,8]undecan-5-one can be utilized as a building block for the synthesis of peptides and proteins. Its structure allows for the introduction of conformational constraints in peptides, which can help in studying protein folding and function .

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDJIRNQPPBDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945265
Record name 4-Azatricyclo[4.3.1.1~3,8~]undec-4-en-5-ol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azatricyclo[4.3.1.13,8]undecan-5-one

CAS RN

22607-75-6
Record name 4-Azatricyclo[4.3.1.13,8]undecan-5-one
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Record name 4-Azatricyclo[4.3.1.13,8]undecan-5-one
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Record name 4-Azatricyclo[4.3.1.1~3,8~]undec-4-en-5-ol
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Record name 4-Azatricyclo[4.3.1.13,8]undecan-5-one
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Synthesis routes and methods

Procedure details

To a solution of 2-adamantanone (2.00 g) in formic acid (10 ml) was added dropwise a suspension of hydroxyamine-O-sulfonic acid (2.26 g) in formic acid (7 ml) under stirring at ambient temperature. The mixture was heated at reflux temperature for 3.5 hours. The reaction mixture was allowed to cool to room temperature, alkalined with 1N sodium hydroxide aqueous solution and extracted with chloroform twice. The combined extracts were washed with water and dried over sodium sulfate. Removal of the solvent gave 2-azatricyclo[4.3.1.14,8 ]undecan-3-one (2.14 g), which was used in a following reaction step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 4-Azatricyclo[4.3.1.13,8]undecan-5-one?

A1: 4-Azatricyclo[4.3.1.13,8]undecan-5-one, also known as homozaadamantanone, is a lactam (cyclic amide) with a rigid tricyclic structure. The molecule features a cis-amide group embedded within this rigid framework. The research paper focuses on the crystal structure of this compound, highlighting the presence of two conformational isomers within the unit cell. These isomers differ in the planarity of the amide group, with one exhibiting a pyramidal arrangement of bonds around the nitrogen atom and the other showing a nearly planar amide group []. This structural feature makes it a valuable model compound for studying the properties of non-planar amide groups, which are relevant in understanding the conformation and behavior of peptides and amides in various chemical environments.

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